rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5
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Overview
Description
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5: is a synthetic compound that falls under the category of chloropropanediols. It is a chiral molecule consisting of two isomers, R- and S- forms. This compound is significant in biochemical and physiological research due to its role in cell signaling, membrane dynamics, and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 involves the esterification of oleic acid and stearic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 involves its interaction with lipid membranes and proteins. The compound integrates into lipid bilayers, affecting membrane fluidity and dynamics. It also interacts with specific proteins involved in cell signaling pathways, influencing various cellular processes .
Comparison with Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: A similar compound with one less fatty acid chain.
rac 1-Stearoyl-3-chloropropanediol: Another related compound with different fatty acid chains.
Uniqueness: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 is unique due to its specific combination of oleic and stearic acid chains, which confer distinct biochemical properties.
Properties
Molecular Formula |
C39H73ClO4 |
---|---|
Molecular Weight |
646.5 g/mol |
IUPAC Name |
[1-chloro-1,1,2,3,3-pentadeuterio-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17-/i35D2,36D2,37D |
InChI Key |
RDDRRJZMDSQIKB-HSOOYJHASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origin of Product |
United States |
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